2-Benzyloxytetrahydropyran

Übersicht

Beschreibung

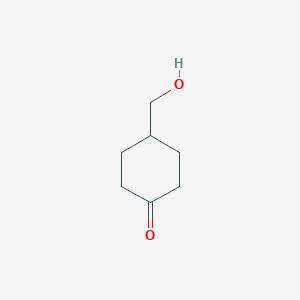

2-Benzyloxytetrahydropyran is a chemical compound that belongs to the class of tetrahydropyrans with a benzyl group attached through an ether linkage. The synthesis of benzyltetrahydropyrans, including 2-benzyltetrahydropyran, has been achieved through the reaction of benzylsodium with halogenated tetrahydropyrans, demonstrating the potential for creating a variety of substituted tetrahydropyrans .

Synthesis Analysis

The synthesis of 2-benzyltetrahydropyran involves the reaction of benzylsodium with 2-chlorotetrahydropyran, yielding the desired product in 49% yield. This method provides a straightforward approach to synthesizing benzyl-substituted tetrahydropyrans, which can be further functionalized or used in the synthesis of more complex molecules .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-benzyloxytetrahydropyran is not detailed in the provided papers, related compounds such as 2-amino-4H-benzo[b]pyrans have been synthesized and their structures have been characterized using various spectroscopic methods and X-ray crystallography . These studies provide insights into the conformation and electronic properties of the benzo[b]pyran ring system, which may be extrapolated to understand the structural aspects of 2-benzyloxytetrahydropyran.

Chemical Reactions Analysis

The chemical reactivity of 2-benzyloxytetrahydropyran can be inferred from studies on similar benzopyran derivatives. For instance, benzopyrans have been shown to undergo a variety of chemical reactions, including annulation reactions to form complex bioactive natural and unnatural congeners , and multi-component tandem reactions to yield amino-substituted benzo[b]pyrans . These reactions highlight the versatility of the benzopyran scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyloxytetrahydropyran are not explicitly discussed in the provided papers. However, the properties of related compounds, such as their crystal packing, hydrogen bonding interactions, and thermal stability, have been studied using Hirshfeld surface analysis, DFT calculations, and thermal analysis . These studies suggest that benzopyran derivatives exhibit a range of intermolecular interactions that can influence their physical properties and stability.

Wissenschaftliche Forschungsanwendungen

Oxidative Cleavage in Green Chemistry

A study explored the oxidative cleavage of dihydropyran rings in 1-aryl-isochroman derivatives using the Trametes villosa laccase/1-hydroxybenzotriazole system. This process, conducted under green chemistry conditions, yielded oxidation products useful for synthesizing anticancer agents and neuroprotective drugs (Bernini et al., 2016).

Biochemical and Molecular Studies

In biochemical research, derivatives of 2-benzyloxytetrahydropyran have been synthesized and characterized for various studies. For instance, novel trisubstituted asymmetric derivatives exhibiting high affinity for serotonin and norepinephrine transporters were synthesized and analyzed (Zhang et al., 2005).

Biotechnological Applications

Pyranose 2-oxidase (P2Ox) engineering for biofuel cell and food applications was explored. This research highlighted the use of 2-benzyloxytetrahydropyran derivatives in the semi-rational design of enzymes with improved catalytic properties (Spadiut et al., 2009).

Safety And Hazards

When handling 2-Benzyloxytetrahydropyran, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenylmethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBGIIPEHWOEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

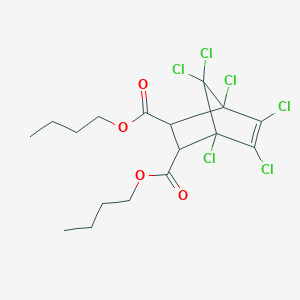

C1CCOC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340115 | |

| Record name | 2-Benzyloxytetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxytetrahydropyran | |

CAS RN |

1927-62-4 | |

| Record name | 2-Benzyloxytetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)